molecular formula C7H6BrClMg B1457804 5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF CAS No. 1393737-19-3

5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF

Cat. No. B1457804
M. Wt: 229.78 g/mol
InChI Key: OAJHGLYENGPQPE-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF is represented by the formula C7H6BrClMg. This indicates that the molecule contains seven carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and one magnesium atom.

Scientific Research Applications

Synthesis and Molecular Structures
5-Chloro-2-methylphenylmagnesium bromide is utilized in the synthesis of complex organometallic structures due to its reactivity and ability to form bonds with various metals. For example, it has been involved in the synthesis of arylmanganese compounds, demonstrating the potential to create materials with unique chemical properties. These compounds have applications in material science, catalysis, and as intermediates in organic synthesis (Fischer et al., 2009).

Reactivity with Transition Metals
The reactivity of 5-Chloro-2-methylphenylmagnesium bromide with transition metals has been explored for synthesizing metal-bearing pyrimidines with potential applications in pharmaceuticals and materials science. These reactions offer pathways to functionalized compounds that can serve as building blocks for further chemical synthesis (Schlosser et al., 2006).

Development of Liquid Crystalline Compounds
It has been used in the development of pyridine-containing liquid crystalline materials, showcasing its utility in the field of advanced materials. The synthesis process involving 5-Chloro-2-methylphenylmagnesium bromide allows for high regioselectivity and yields, demonstrating its importance in the synthesis of compounds with specific optical properties (Chia et al., 2001).

Preparation of Organometallic Complexes
The preparation of organometallic complexes involving 5-Chloro-2-methylphenylmagnesium bromide has been investigated for its potential applications in catalysis and organic synthesis. These complexes are crucial for understanding the mechanisms of various chemical reactions and developing new synthetic pathways (Nardis et al., 2014).

Innovative Synthetic Routes
Innovative synthetic routes utilizing 5-Chloro-2-methylphenylmagnesium bromide have been developed for the efficient synthesis of complex molecules. These methods leverage the unique reactivity of the compound to facilitate challenging chemical transformations, highlighting its role in advancing synthetic chemistry (Seidel et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, Phenylmagnesium bromide, indicates that it is highly flammable, causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, and is suspected of causing cancer . It is reasonable to assume that 5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF would have similar hazards due to its similar structure and reactivity.

properties

IUPAC Name

magnesium;1-chloro-4-methylbenzene-5-ide;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl.BrH.Mg/c1-6-2-4-7(8)5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJHGLYENGPQPE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[C-]C=C(C=C1)Cl.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylphenylmagnesium bromide, 0.50 M in THF

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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